Bienvenue dans la boutique en ligne BenchChem!

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

Neuroscience Receptor Pharmacology Drug Discovery

This is the prototypical nonpeptide NK1 antagonist (CP-99,994), essential for reproducible neurokinin research. Its 120-fold human/rat affinity difference and CNS penetration make it a precise tool for calibrating species-dependent pharmacology. Co-crystallized with the human NK1 receptor, it serves as a benchmark for structural studies. Select this compound over generic alternatives to ensure experimental validity and leverage the well-documented inactive control, CP-100,263.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
Cat. No. B130880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine
Synonyms(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine Dihydrochloride Hydrate;  (2R-cis)-N-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine Dihydrochloride Hydrate;  (-)-CP 99994 Dihydrochloride Hydrate;  CP 100263 Dihydrochloride Hydrate; 
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1
InChIKeyDTQNEFOKTXXQKV-IEBWSBKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-99,994 ((2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine): A Selective NK1 Receptor Antagonist for Neuroscience and Inflammation Research


The compound (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine, widely referenced as CP-99,994, is a nonpeptide phenylpiperidine derivative that functions as a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P [1]. It is chemically defined as (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine and has a molecular weight of 296.4 g/mol [2]. As a prototypical small-molecule NK1 antagonist, it has served as a critical pharmacological tool and a structural progenitor for the development of clinically used antiemetic and neuropsychiatric agents [3].

Beyond the Scaffold: Why NK1 Antagonists Cannot Be Considered Interchangeable


The class of phenylpiperidine-based NK1 antagonists exhibits a wide variance in key properties that directly impact research outcomes and potential therapeutic translation. These differences extend beyond simple receptor affinity to include species-specific binding profiles, functional selectivity against related tachykinin receptors (NK2, NK3), off-target ion channel activity, and markedly different pharmacokinetic fates, such as oral bioavailability and metabolic clearance [1]. For instance, a simple change from the parent CP-99,994 to its tetrazole analog GR203040 results in a dramatic improvement in oral bioavailability from <10% to 76% in dogs [2]. Similarly, the inactive enantiomer CP-100,263 is over 1,000-fold less potent as an NK1 antagonist [3]. These findings underscore that generic substitution based solely on the phenylpiperidine core would invalidate experimental reproducibility and confound data interpretation.

Quantitative Differentiation of CP-99,994 vs. Comparator NK1 Antagonists


NK1 Receptor Binding Affinity: Human vs. Rodent Species

CP-99,994 demonstrates a pronounced species difference in binding affinity at the NK1 receptor, a critical factor for selecting appropriate in vivo models. Its affinity for the human NK1 receptor is high (Ki = 0.25 nM), comparable to clinically developed antagonists like aprepitant (Ki = 0.28 nM). However, its affinity for the rat NK1 receptor is significantly lower (Ki = 30.52 nM), creating a >120-fold species difference. This contrasts with aprepitant (Ki rat = 1.92 nM) and CP-122,721 (Ki rat = 1.22 nM), which have much less dramatic species differences [1].

Neuroscience Receptor Pharmacology Drug Discovery

Enantiomeric Specificity: Active (+)-CP-99,994 vs. Inactive (-)-CP-100,263

The biological activity of CP-99,994 is strictly stereospecific. The (2S,3S)-enantiomer, CP-99,994, potently inhibits NK1-mediated responses, while its (2R,3R)-enantiomer, CP-100,263, is essentially inactive as an NK1 antagonist, being over 1,000-fold less potent. In ferret models of emesis, CP-99,994 (1 mg/kg, s.c.) completely blocked vomiting induced by central and peripheral stimuli, whereas the same dose of CP-100,263 had no significant effect against copper sulfate, loperamide, cisplatin, or apomorphine-induced emesis, and exhibited only 1/10th the potency against ipecac-induced emesis [1]. Similarly, in a rat model of neurogenic inflammation, CP-99,994 (1-4 mg/kg i.v.) prevented hypertonic saline-induced plasma extravasation, while CP-100,263 was inactive [2].

Chemical Biology Chiral Pharmacology In Vivo Research

Selectivity Profile: NK1 vs. NK2/NK3 and Off-Target Receptors

CP-99,994 exhibits a high degree of selectivity for the NK1 receptor over related tachykinin receptors (NK2, NK3) and a broad panel of other pharmacologically relevant targets. Its affinity for NK2 and NK3 receptors is negligible (Ki > 10,000 nM), establishing a >40,000-fold selectivity window compared to its human NK1 Ki of 0.25 nM . This selectivity profile contrasts with some earlier nonpeptide antagonists like CP-96,345, which had significant off-target activity. CP-99,994 was found to have a reduced affinity for the L-type calcium channel (IC50 = 3,000 nM) compared to its predecessor CP-96,345 (IC50 = 27 nM), representing a >100-fold improvement [1].

Receptor Pharmacology Assay Development Off-Target Profiling

Functional Anti-Emetic Efficacy: Broad-Spectrum Activity vs. 5-HT3 Antagonists

CP-99,994 demonstrates a broad-spectrum anti-emetic profile in ferret models, effectively blocking emesis induced by a range of central, peripheral, and mixed stimuli. This profile is distinct from 5-HT3 receptor antagonists like tropisetron, which are only effective against stimuli with a strong peripheral component. CP-99,994 produced dose-related (0.1-1.0 mg/kg, s.c.) inhibition of vomiting and retching in ferrets challenged with central (loperamide, apomorphine), peripheral (CuSO4), and mixed central/peripheral (ipecac, cisplatin) stimuli. In contrast, the 5-HT3 antagonist tropisetron (1 mg/kg, s.c.) was only effective against cisplatin and ipecac-induced emesis and did not block emesis induced by CuSO4 or loperamide [1].

In Vivo Pharmacology Emesis Models Gastroenterology

Molecular Binding Mode and Structural Differentiation

High-resolution crystal structures of the human NK1 receptor in complex with CP-99,994 and clinically approved antagonists reveal distinct receptor conformations. The CP-99,994-bound structure served as the progenitor for understanding NK1R antagonism. In contrast, the structures of NK1R bound to the clinically used antagonists aprepitant and netupitant differ significantly, with an all-atom root-mean-square deviation (RMSD) of ~0.70 Å compared to the CP-99,994-bound structure. Aprepitant and netupitant induce a distinct receptor conformation that features an interhelical hydrogen-bond network cross-linking the extracellular ends of helices V and VI, a feature not observed in the CP-99,994-bound state [1].

Structural Biology GPCR Medicinal Chemistry

Pharmacokinetic Comparison: Oral Bioavailability and Clearance

The pharmacokinetic profile of CP-99,994 reveals limitations in oral bioavailability, which directly motivated the development of improved analogs like GR203040. In dogs, CP-99,994 exhibits a high clearance rate of 94 mL/min/kg and a low oral bioavailability of less than 10%. This contrasts sharply with its tetrazole-substituted analog, GR203040, which shows a markedly improved profile in the same species, with clearance reduced to 24 mL/min/kg and oral bioavailability increased to 76% [1].

ADME Drug Metabolism Pharmacokinetics

Optimal Applications of CP-99,994 in Preclinical Research


Neuroscience Studies Requiring Central NK1 Receptor Blockade

Due to its high affinity for human NK1 receptors and well-documented central nervous system penetration, CP-99,994 is an ideal tool for studying the role of substance P and NK1 receptors in central processes such as pain, stress, anxiety, and emesis. Its broad-spectrum anti-emetic activity, validated against both central and peripheral stimuli in ferrets [1], makes it particularly valuable for dissecting the central components of the emetic reflex. The availability of its inactive enantiomer, CP-100,263, provides a definitive negative control for these experiments [2].

In Vivo Inflammation and Neurogenic Plasma Extravasation Models

CP-99,994 has demonstrated potent and stereospecific inhibition of neurogenic plasma extravasation in rodent models. It effectively prevents increases in tracheal vascular permeability induced by hypertonic saline, substance P, and capsaicin, but not by the non-neuropeptide mediator platelet-activating factor (PAF) [1]. This selective activity profile makes CP-99,994 a preferred pharmacological tool for delineating the contribution of sensory neuropeptides and NK1 receptor activation in various models of neurogenic inflammation, airway hyperresponsiveness, and migraine pathophysiology [2].

Structural Biology and GPCR Conformational Studies

As the first phenylpiperidine NK1 antagonist to be co-crystallized with the human NK1 receptor, CP-99,994 serves as a critical structural benchmark [1]. Its binding mode and the induced receptor conformation differ from those of clinically used antagonists like aprepitant and netupitant, with an all-atom RMSD of ~0.70 Å [2]. Researchers in structural biology and computational chemistry can use CP-99,994 to probe the distinct conformational states of NK1R, to validate molecular docking models, and to design novel ligands that target alternative receptor conformations.

Benchmark for Species-Specific NK1 Receptor Pharmacology

The >120-fold difference in CP-99,994's affinity for human (Ki = 0.25 nM) versus rat (Ki = 30.52 nM) NK1 receptors provides a well-quantified tool for investigating species-dependent pharmacology [1]. This property is essential for calibrating dose-response relationships when translating findings between rodent models and human systems. It also allows researchers to probe the molecular basis of species selectivity by comparing the structure-activity relationships of CP-99,994 with analogs like aprepitant and CP-122,721, which exhibit less dramatic species differences [2].

Quote Request

Request a Quote for (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.